Methyl 3-(3-nitrophenyl)prop-2-ynoate
Description
Methyl 3-(3-nitrophenyl)prop-2-ynoate is an α,β-acetylenic ester featuring a nitro group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₇NO₄, with a molecular weight of 205.17 g/mol. The compound’s structure combines the electron-withdrawing nitro group (-NO₂) with the electron-deficient triple bond of the propynoate moiety, rendering it reactive in cycloaddition and nucleophilic substitution reactions.
Properties
CAS No. |
7515-22-2 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
methyl 3-(3-nitrophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H7NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,1H3 |
InChI Key |
NYTZNCKDIZOGTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-nitrophenyl)prop-2-ynoate typically involves the reaction of 3-nitrobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-nitrophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which Methyl 3-(3-nitrophenyl)prop-2-ynoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The substituent on the phenyl ring significantly influences the electronic and steric properties of these propynoate esters. Below is a comparative analysis with key analogs:
Key Observations:
- Steric Effects: Ortho-substituted analogs (e.g., 4-chloro-2-fluorophenyl) exhibit steric hindrance, reducing reaction rates in bulky transition states, whereas the meta-nitro derivative avoids such hindrance .
- Stability: Nitro groups may introduce instability under reducing conditions, unlike halogenated derivatives, which are more robust in acidic/basic environments .
Spectroscopic and Crystallographic Data
While crystallographic data for the target compound are absent in the evidence, analogs like methyl 3-(4-fluorophenyl)prop-2-ynoate have been characterized using SHELX and ORTEP-3 software for structure refinement . Key differences in IR and NMR spectra would arise from the nitro group’s vibrational modes and deshielding effects on adjacent protons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
